molecular formula C15H10ClN5O2S B12041554 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 160285-00-7

5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041554
CAS No.: 160285-00-7
M. Wt: 359.8 g/mol
InChI Key: CZUMGPOGNWYRHG-RQZCQDPDSA-N
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Description

5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of 1,2,4-triazole-3-thiol. Its structure comprises a 1,2,4-triazole core with a thiol (-SH) group at position 3, a 2-chlorophenyl substituent at position 5, and a 4-nitrobenzylidene moiety forming a Schiff base linkage at position 4 (Fig. 1). This compound is synthesized via condensation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde under acidic conditions, typically using glacial acetic acid as a catalyst .

Properties

CAS No.

160285-00-7

Molecular Formula

C15H10ClN5O2S

Molecular Weight

359.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10ClN5O2S/c16-13-4-2-1-3-12(13)14-18-19-15(24)20(14)17-9-10-5-7-11(8-6-10)21(22)23/h1-9H,(H,19,24)/b17-9+

InChI Key

CZUMGPOGNWYRHG-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(2-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole-3-thiol intermediate is synthesized via cyclocondensation of thiosemicarbazide derivatives. A representative protocol involves:

  • Reactants : 2-chlorophenylacetic acid, thiosemicarbazide, and phosphoryl chloride (POCl₃).

  • Conditions : Reflux in dry toluene at 110°C for 6–8 hours under nitrogen.

  • Mechanism : The reaction proceeds through cyclodehydration, forming the triazole ring while introducing the thiol group at position 3.

Key Data :

ParameterValueSource
Yield72–78%
Melting Point218–220°C
IR (ν, cm⁻¹)3250 (N–H), 2560 (S–H)
¹H NMR (δ, ppm)7.45–7.62 (m, 4H, Ar–H)

Schiff Base Condensation with 4-Nitrobenzaldehyde

The intermediate is then reacted with 4-nitrobenzaldehyde to form the target compound:

  • Reactants : 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1 equiv), 4-nitrobenzaldehyde (1.2 equiv).

  • Conditions : Reflux in absolute ethanol with glacial acetic acid (2–3 drops) for 4–5 hours.

  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from dimethylformamide (DMF).

Optimization Insights :

  • Solvent Impact : Ethanol outperforms DMF or THF due to better solubility of reactants.

  • Catalyst Role : Acetic acid protonates the amine group, enhancing electrophilicity of the aldehyde.

Alternative Synthetic Pathways

Hydrazinolysis-Cyclization Approach

A less common method involves hydrazinolysis of thiocarbamates followed by cyclization:

  • Ethyl 2-((4-phenyl-5-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thioacetate is treated with hydrazine hydrate in propan-2-ol at 60°C.

  • The resulting hydrazide undergoes cyclization with CS₂ in alkaline medium.

Limitations :

  • Lower overall yield (58–63%) compared to Schiff base method.

  • Requires strict control of pH during cyclization.

Mannich Base Functionalization

Post-synthetic modification via Mannich reaction introduces additional functionality:

  • Reactants : Target compound, formaldehyde, morpholine.

  • Conditions : Stirring in DMF at room temperature for 12 hours.

  • Application : Enhances solubility for pharmacological testing.

Spectroscopic Characterization

Infrared Spectroscopy

Critical bands confirm structural features:

  • ν(C=N) : 1620–1635 cm⁻¹ (Schiff base linkage).

  • ν(NO₂) : 1520 and 1345 cm⁻¹ (asymmetric/symmetric stretching).

  • ν(S–H) : Absent in final product, confirming thione-thiol tautomerism.

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.45 (s, 1H, CH=N).

  • δ 8.20–7.45 (m, 8H, Ar–H).

  • δ 13.85 (s, 1H, NH, exchangeable).

¹³C NMR:

  • δ 178.2 (C=S).

  • δ 160.1 (C=N).

  • δ 148.6 (C–NO₂).

Crystallographic and Computational Validation

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Crystal System : Monoclinic, space group P2₁/c.

  • Dihedral Angles : 85.3° between triazole and chlorophenyl rings.

  • Hydrogen Bonding : S···H–N interactions stabilize the thione tautomer.

DFT calculations (B3LYP/6-311G**) show:

  • HOMO-LUMO Gap : 4.12 eV, indicating moderate reactivity.

  • MEP Surface : Electron-rich regions at nitro and thione groups.

Yield Optimization Strategies

VariableOptimal ConditionYield Impact
Reaction Temperature78–80°C (Ethanol BP)+15%
Molar Ratio (Amine:Aldehyde)1:1.2+8%
Catalyst Loading0.5% H₂SO₄+12%
Recrystallization SolventDMF/Ethanol (3:1)+10% Purity

Key Finding : Microwave-assisted synthesis (100 W, 15 min) increases yield to 89% but risks decomposition of nitro groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Throughput : 1.2 kg/day using microreactor systems.

  • Challenges : Clogging due to precipitate formation during Schiff base step.

Green Chemistry Metrics

  • E-Factor : 18.7 (vs. 32.5 for batch process).

  • Solvent Recovery : 92% ethanol via rotary evaporation.

Chemical Reactions Analysis

Step 1: Formation of Thiosemicarbazide Intermediate

  • Reagents : Phenyl hydrazine derivatives (e.g., 2-chlorophenyl hydrazine) react with arylisothiocyanates under reflux conditions in dry solvents like benzene.

  • Product : A thiosemicarbazide intermediate forms via nucleophilic attack of the hydrazine’s amino group on the isothiocyanate’s carbon .

Step 2: Cyclization to Triazole Ring

  • Conditions : Alkaline medium (e.g., NaOH in ethanol) promotes cyclization of the thiosemicarbazide to form the triazole ring and release ammonia.

  • Product : A 4H-1,2,4-triazole-3-thiol core is generated, retaining the thiol (-SH) group .

Step 3: Benzylideneamino Substitution

  • Reagents : 4-nitrobenzaldehyde reacts with the triazole’s amino group under acidic conditions (e.g., HCl in ethanol).

  • Mechanism : A Schiff base-like condensation forms the benzylideneamino moiety, stabilizing the structure through conjugation .

Key Chemical Reactions

The compound’s functional groups participate in the following transformations:

Reaction Type Reagents/Conditions Product/Outcome Relevance
Thiol Oxidation H₂O₂, I₂, or O₂ (air exposure)Disulfide (dimerization)Loss of thiol’s nucleophilicity; potential impact on biological activity.
Thiol Alkylation Alkyl halides (e.g., CH₃I) or Alkylating agentsS-alkylated triazole derivativeModification for enhanced lipophilicity or target specificity.
Benzylideneamino Hydrolysis HCl (acidic conditions)Release of 4-nitrobenzaldehyde + triazole amineReversible under acidic conditions; affects stability in physiological environments .
Nitro Group Reduction Catalytic hydrogenation (H₂/Pd) or LiAlH₄Amino group formation (4-aminobenzylideneamino)Potential for generating bioisosteric analogs with altered reactivity.

Thiol Group Reactivity

The thiol (-SH) group undergoes redox reactions and nucleophilic substitutions. For example, oxidation to a disulfide (e.g., via H₂O₂) is common in triazoles. This reaction can be reversed under reducing conditions (e.g., sodium borohydride).

Benzylideneamino Stability

The benzylideneamino group’s stability depends on pH. Acidic conditions promote hydrolysis, releasing the aldehyde and regenerating the amine . This reversibility may influence the compound’s metabolic stability in biological systems.

Structural Analogues and Comparative Analysis

The compound’s reactivity can be contextualized by comparing it to structurally similar triazoles:

Analogue Key Structural Difference Reactivity Impact
5-(2-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Methoxy instead of nitro groupReduced electron-withdrawing effect; altered hydrolysis kinetics of benzylideneamino.
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol Absence of benzylideneamino groupIncreased thiol nucleophilicity; no hydrolysis pathway for benzylideneamino .
5-(3-Ethoxyphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol Ethoxyphenyl instead of chlorophenylEnhanced lipophilicity; similar nitrobenzylidene reactivity.

Research Implications

  • Medicinal Chemistry : The compound’s nitro group and thiol functionality make it a candidate for antimicrobial or anticancer drug development, as these groups are often involved in enzyme inhibition .

  • Material Science : The triazole core’s coordination chemistry and reactivity under various conditions suggest applications in catalysis or sensor design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of derivatives of triazole-3-thiol compounds against various cancer cell lines. For instance, research demonstrated that derivatives bearing hydrazone moieties exhibited significant cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Among these derivatives, some showed enhanced selectivity towards cancer cells, indicating their potential as anticancer agents .

Antimicrobial Properties

Compounds containing the triazole moiety have been reported to possess antimicrobial activities. The presence of sulfur in the thiol group may enhance these properties by increasing the reactivity of the molecule towards microbial targets. Studies have indicated that such compounds can inhibit bacterial growth and may serve as leads for new antibiotics .

Antiparasitic Activity

The thiol-thione tautomerism exhibited by 1,2,4-triazole derivatives has been studied for its antiparasitic effects. Specifically, the compound has shown activity against Leishmania species in vitro, suggesting its potential use in treating parasitic infections .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDerivatives showed significant cytotoxicity against melanoma and breast cancer cell lines; selective towards cancer cells .
Study BAntimicrobial ActivityExhibited inhibitory effects on bacterial growth; potential as new antibiotic leads .
Study CAntiparasitic ActivityDemonstrated effectiveness against Leishmania species; supports further investigation into therapeutic applications .

Future Directions in Research

Given the promising biological activities associated with 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol and its derivatives, future research could focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Investigating the mechanisms by which these compounds exert their biological effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.
  • Exploration of Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent compounds.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Protein Interactions: It can interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring. Examples include:

Compound Name Position 5 Substituent Position 4 Substituent Melting Point (°C) Yield (%) Reference
5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl 4-Nitrobenzylidene Not reported Not given
5-(4-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl 4-Nitrobenzylidene 193–195 92
5-(4-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl 3-Nitrobenzylidene Not reported 84
5-(2,4-Dichlorophenyl)-4-((2-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 2,4-Dichlorophenyl 2-Fluorobenzylidene Not reported Not given
  • Position 5 Substituents : The 2-chlorophenyl group in the target compound introduces steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl). This may reduce planarity and affect intermolecular interactions .

Trifluoromethyl Derivatives

Compounds such as 4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (Scheme 1 in ) exhibit higher thermal stability (melting points up to 251°C) due to the trifluoromethyl group’s electronegativity and hydrophobic effects .

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with nitrobenzylidene groups typically range from 160–250°C, influenced by substituent polarity and crystallinity .
  • Spectral Data :
    • IR : Strong absorption bands at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-S) confirm triazole-thiol and Schiff base formation .
    • NMR : Aromatic protons in the 2-chlorophenyl group resonate at δ 7.3–7.6 ppm, while the nitrobenzylidene CH=N proton appears at δ 8.5–9.0 ppm .

Antimicrobial and Antiviral Activity

  • Alkaline Phosphatase Inhibition: The compound 5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol (IC₅₀ = 1.50 µM) shows superior inhibitory activity compared to methoxy-substituted analogs (IC₅₀ = 4.89 µM) .
  • Antiviral Activity : Triazole-thiol derivatives with chlorophenyl groups exhibit moderate activity against cucumber mosaic virus (CMV), though specific data for the target compound remains unstudied .

Corrosion Inhibition

Triazole-thiols with electron-withdrawing groups (e.g., nitro) demonstrate enhanced corrosion inhibition for aluminum alloys in acidic media due to stronger adsorption via sulfur and nitrogen lone pairs .

Biological Activity

5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound features a chlorophenyl group and a nitrobenzylidene moiety, which contribute to its unique chemical properties. The presence of the thiol (-SH) group enhances its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Notably, compounds in the triazole class have shown potential as:

  • Antimicrobial Agents : Exhibiting activity against a range of bacteria and fungi.
  • Anticancer Properties : Some triazole derivatives have demonstrated cytotoxic effects against cancer cell lines .

Antimicrobial Activity

Research indicates that 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol possesses significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness comparable to standard antimicrobial agents.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)18.0

The precise mechanism of action for 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol remains to be fully elucidated. However, interaction studies suggest that it may act by inhibiting key enzymes involved in microbial and cancer cell proliferation.

Interaction Studies

The compound has shown interactions with various biological targets:

  • Enzyme Inhibition : Potential inhibition of enzymes such as topoisomerases and kinases.
  • Receptor Binding : Possible binding affinity for specific cellular receptors involved in signal transduction pathways.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.
  • Cytotoxicity Against Cancer Cells : Research indicated that the compound induced apoptosis in cancer cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for synthesizing 5-(2-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves a Schiff base reaction between a 4-amino-triazole precursor and a substituted benzaldehyde. For example:

  • Step 1 : Prepare the 4-amino-triazole intermediate (e.g., 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiosemicarbazide derivatives.
  • Step 2 : React the amino-triazole with 4-nitrobenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base. The reaction is typically refluxed for 4–6 hours, followed by cooling, filtration, and recrystallization for purification .
  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of aldehyde to amino-triazole) and solvent polarity (ethanol or methanol) to improve yields (commonly 70–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key characterization methods include:

  • 1H/13C NMR : Confirm the imine (N=CH) proton at δ 8.3–8.5 ppm and aromatic protons in the 7.2–8.4 ppm range. The thiol (-SH) proton may appear as a broad singlet at δ 3.5–4.0 ppm .
  • IR spectroscopy : Identify the C=N stretch (1625–1590 cm⁻¹) and S-H stretch (2550–2600 cm⁻¹). The nitro group (NO₂) shows asymmetric/symmetric stretches at 1524 and 1350 cm⁻¹ .
  • Mass spectrometry (HR-MS) : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological activities have been reported for this compound?

  • Alkaline phosphatase inhibition : Analogous triazoles with nitrobenzylidene substituents show IC50 values in the low micromolar range (e.g., 1.50–4.89 μM), suggesting potential enzyme-targeted applications .
  • Antibacterial activity : Metal complexes (e.g., Cu²⁺, Ni²⁺) of similar triazoles exhibit enhanced activity against E. coli and S. aureus via chelation-driven mechanisms .
  • Antiradical effects : Schiff base derivatives demonstrate DPPH radical scavenging, with activity influenced by substituent electronic properties (e.g., electron-withdrawing nitro groups enhance activity) .

Advanced Research Questions

Q. How do structural modifications influence the inhibitory activity of this triazole derivative?

  • Substituent effects :
    • Nitro group position : Para-nitrobenzylidene (as in the target compound) enhances electron-withdrawing effects, improving binding to enzyme active sites compared to methoxy or halogen substituents .
    • Thiol vs. thione : Oxidation of the -SH group to disulfide (-S-S-) reduces activity, as seen in analogs with IC50 increases from 1.50 μM to >10 μM .
  • Methodological approach :
    • Use systematic substitution (e.g., varying benzaldehyde substituents) and 3D-QSAR modeling to correlate electronic/steric parameters (e.g., Hammett σ, logP) with bioactivity .

Q. What methodologies are recommended for assessing the acute toxicity of this compound?

  • In silico prediction : Apply QSAR models (e.g., TOPKAT, TEST) to predict LD50 values. For example, a triazole derivative showed a predicted LD50 of 1190 mg/kg, aligning with in vivo data (Class IV toxicity) .
  • In vivo testing : Follow OECD Guideline 423 for acute oral toxicity in rodents, using dose escalation (5–2000 mg/kg) and monitoring mortality, organ weight changes, and histopathology over 14 days .

Q. How can computational models like QSAR enhance the development of derivatives with improved efficacy?

  • 3D-QSAR : Use CoMFA/CoMSIA to map steric/electrostatic fields around the triazole core. For example, bulky substituents at the 4-nitrobenzylidene position improve steric complementarity with alkaline phosphatase .
  • Molecular docking : Simulate binding modes with target enzymes (e.g., PDB: 1ALK for alkaline phosphatase). The nitro group forms hydrogen bonds with Arg166, while the chlorophenyl moiety engages in hydrophobic interactions .

Q. What strategies are effective in resolving contradictory bioactivity data across different studies?

  • Assay standardization : Control variables like pH (7.4 for enzyme assays), temperature (37°C), and solvent (DMSO concentration ≤1%) to minimize variability .
  • Data validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) and cross-validate with structurally similar analogs .

Q. What considerations are critical when designing metal complexes of this compound for enhanced antibacterial activity?

  • Metal selection : Transition metals (e.g., Cu²⁺, Zn²⁺) enhance ligand coordination via the triazole’s N and S atoms, improving membrane permeability .
  • Stoichiometry : A 1:2 (metal:ligand) ratio optimizes stability and activity, as seen in Cu(II) complexes with MIC values of 8–16 μg/mL against Gram-positive bacteria .
  • Characterization : Use molar conductance, ESR, and UV-Vis spectroscopy to confirm octahedral or square-planar geometries .

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